2-((4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone
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Overview
Description
2-((4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone is a complex organic compound that features a bromophenyl group, a sulfonyl group, an oxazole ring, and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenylboronic acid and the oxazole intermediate.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the sulfonylated oxazole with a thiol derivative of phenylethanone under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the ketone group to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-((4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and oxazole groups are known to participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone
- 2-((4-((4-Methylphenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone
- 2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone
Uniqueness
2-((4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO4S2/c24-18-11-13-19(14-12-18)31(27,28)22-23(29-21(25-22)17-9-5-2-6-10-17)30-15-20(26)16-7-3-1-4-8-16/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUACFCPFQJWWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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